6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione
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Overview
Description
3H-Pyrrolo[2,1-c]-1,2,4-triazole-3-thione,2,5,6,7-tetrahydro-(9CI) is a heterocyclic compound that contains a pyrrole ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[2,1-c]-1,2,4-triazole-3-thione,2,5,6,7-tetrahydro-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with triazole precursors in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrolo[2,1-c]-1,2,4-triazole-3-thione,2,5,6,7-tetrahydro-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
3H-Pyrrolo[2,1-c]-1,2,4-triazole-3-thione,2,5,6,7-tetrahydro-(9CI) has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3H-Pyrrolo[2,1-c]-1,2,4-triazole-3-thione,2,5,6,7-tetrahydro-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3H-Pyrrolo[2,3-c]quinoline: Another heterocyclic compound with a similar pyrrole ring structure but different biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its use in developing tyrosine kinase inhibitors.
Uniqueness
3H-Pyrrolo[2,1-c]-1,2,4-triazole-3-thione,2,5,6,7-tetrahydro-(9CI) is unique due to its specific ring fusion and sulfur-containing triazole ring, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazole-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c9-5-7-6-4-2-1-3-8(4)5/h1-3H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAMYONNSKVLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=S)N2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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